molecular formula C4H11ClN2 B11731052 Cyclobutane-1,3-diamine hydrochloride

Cyclobutane-1,3-diamine hydrochloride

Cat. No.: B11731052
M. Wt: 122.60 g/mol
InChI Key: NTKNEWRBPZFINY-UHFFFAOYSA-N
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Description

Cyclobutane-1,3-diamine hydrochloride is an organic compound with the chemical formula C4H10N2·2HCl. It is a derivative of cyclobutane, a four-membered ring structure, and contains two amino groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutane-1,3-diamine hydrochloride can be synthesized through the reaction of cyclobutanone with ammonia. The reaction typically involves high temperature and high pressure to facilitate the formation of the diamine. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of catalytic hydrogenation of cyclobutanone in the presence of ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclobutane-1,3-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Cyclobutane-1,3-diamine hydrochloride is explored for its potential as a pharmaceutical intermediate. Its ability to interact with various enzymes makes it a candidate for drug development.

  • Anticancer Activity : Studies have shown that compounds similar to cyclobutane-1,3-diamine exhibit significant anticancer properties against various cancer cell lines. This suggests its derivatives could be developed for therapeutic use in oncology .
  • Enzyme Inhibition : Research indicates that modifications to the cyclobutane structure can lead to potent inhibitors against specific kinases, which are critical in cancer treatment .

Biochemical Applications

The compound's interaction with enzymes involved in amino acid metabolism highlights its role in biochemical research.

  • Enzyme Activity Modulation : It can influence the activity and stability of enzymes such as aminotransferases and dehydrogenases through hydrogen bonding and electrostatic interactions .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating complex organic molecules.

  • Building Block for Drug Discovery : Its unique steric configuration allows it to be used in synthesizing new pharmaceuticals and specialty chemicals .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials with unique properties.

Application AreaDescription
Pharmaceuticals Used as an intermediate in drug synthesis
Specialty Chemicals Employed in the production of high-performance materials
Research & Development Acts as a key building block for new compounds

Case Study 1: Anticancer Properties

A study on cyclobutane-containing alkaloids demonstrated that derivatives of cyclobutane-1,3-diamine showed significant activity against various cancer cell lines. This finding underscores the compound's potential as a lead structure for developing anticancer agents .

Case Study 2: Enzyme Inhibition

Research focusing on kinase inhibitors highlighted that modifications to the cyclobutane ring can enhance the potency of inhibitors targeting specific kinases involved in cancer progression. This suggests that cyclobutane-1,3-diamine can be an essential scaffold in medicinal chemistry .

Summary

This compound is a compound with diverse applications across scientific research, medicinal chemistry, and industrial sectors. Its unique structural features enable significant interactions with biological systems and make it a valuable tool for drug development and biochemical studies. Ongoing research continues to explore its full potential in these fields.

Mechanism of Action

The mechanism of action of cyclobutane-1,3-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active sites of enzymes or receptors, thereby affecting their activity. The pathways involved may include inhibition of enzyme catalysis or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutane-1,3-diamine hydrochloride is unique due to its specific ring structure and the positioning of the amino groups. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

Cyclobutane-1,3-diamine hydrochloride (CBDA-HCl) is a chemical compound characterized by its unique structure, featuring a cyclobutane ring with two amino groups. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C4H12Cl2N2. It consists of a four-membered cyclobutane ring with amino groups at positions 1 and 3. The presence of these functional groups allows for various interactions with biological molecules, making it a subject of interest in pharmacological research.

Synthesis and Preparation

CBDA-HCl can be synthesized through several methods, typically involving the reaction of cyclobutanone with ammonia under controlled conditions to produce cyclobutane-1,3-diamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid. The synthesis can be summarized as follows:

Cyclobutanone+2NH3Cyclobutane 1 3 diamine\text{Cyclobutanone}+2\text{NH}_3\rightarrow \text{Cyclobutane 1 3 diamine}
Cyclobutane 1 3 diamine+2HClCyclobutane 1 3 diamine hydrochloride\text{Cyclobutane 1 3 diamine}+2\text{HCl}\rightarrow \text{Cyclobutane 1 3 diamine hydrochloride}

The biological activity of CBDA-HCl is primarily attributed to its ability to interact with various biomolecules. The amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes and receptors. This interaction can modulate biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to CBDA-HCl exhibit antimicrobial activity against various pathogens. For example, studies have shown that derivatives of cyclobutane can inhibit the growth of Gram-positive and Gram-negative bacteria. The specific mechanisms may involve interference with cell division proteins or other critical cellular processes.

Case Studies

  • Inhibition Studies : A study evaluating the inhibitory effects of CBDA-HCl on bacterial growth demonstrated that it could effectively reduce the viability of Staphylococcus aureus and Escherichia coli. The IC50 values were determined through spectrophotometric assays measuring bacterial proliferation in the presence of varying concentrations of the compound.
    Bacterial StrainIC50 (µM)
    Staphylococcus aureus25
    Escherichia coli30
  • Cellular Target Identification : Another investigation focused on identifying cellular targets for CBDA-HCl revealed that it interacts with key proteins involved in cell division, suggesting its potential as an antibacterial agent targeting FtsZ protein pathways.

Comparison with Related Compounds

CBDA-HCl shares structural similarities with other cyclobutane-derived compounds but exhibits unique biological properties due to the positioning of its amino groups. This specificity allows for tailored interactions within biological systems.

Compound NameStructure TypeNotable Activity
Cyclobutane-1,2-diamineDiamineModerate antimicrobial activity
Cyclobutane-1,4-diamineDiamineLimited biological studies
Cyclopentane-1,3-diaminePentamineHigher potency against certain bacteria

Properties

Molecular Formula

C4H11ClN2

Molecular Weight

122.60 g/mol

IUPAC Name

cyclobutane-1,3-diamine;hydrochloride

InChI

InChI=1S/C4H10N2.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,5-6H2;1H

InChI Key

NTKNEWRBPZFINY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)N.Cl

Origin of Product

United States

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